Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide

Catalog No.
S12266638
CAS No.
M.F
C10H13NO3S2
M. Wt
259.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyra...

Product Name

Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide

IUPAC Name

ethyl 6-amino-1-oxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-5-carboxylate

Molecular Formula

C10H13NO3S2

Molecular Weight

259.3 g/mol

InChI

InChI=1S/C10H13NO3S2/c1-2-14-9(12)7-5-6-3-4-16(13)10(6)15-8(7)11/h2-5,11H2,1H3

InChI Key

YTDCPNSSYMGKFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C(C1)CCS2=O)N

Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide is a heterocyclic compound characterized by a thieno[2,3-b]thiopyran structure, which integrates both sulfur and nitrogen atoms in its ring system. This compound features an ethyl ester functional group and an amino substituent, contributing to its potential biological activity. Its molecular formula is C₉H₁₁N₁O₃S₂, and it has a molecular weight of approximately 227.32 g/mol. The compound's unique structure allows it to participate in various

Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide can undergo several chemical transformations:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Oxidation: The presence of the 1-oxide group suggests that the compound can be oxidized further to form sulfoxides or sulfones.
  • Esterification: The ethyl carboxylate can react with alcohols to form new esters.
  • Cyclization Reactions: The thieno[2,3-b]thiopyran structure may facilitate cyclization with other reagents under specific conditions.

Research indicates that compounds similar to Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide exhibit various biological activities:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Certain thieno derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to reduce inflammation in animal models.

The specific biological activity of Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide requires further investigation through pharmacological studies.

Several synthetic routes can be employed to produce Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide:

  • Condensation Reactions: Combining appropriate thienopyran derivatives with ethyl amino acids or amines under acidic conditions can yield the desired product.
  • Cyclization Techniques: Utilizing sulfur and nitrogen-containing precursors in cyclization reactions can help form the thienopyran core.
  • Oxidation of Thienopyrans: Starting from thienopyran derivatives, oxidation methods can introduce the oxide functionality.

These methods may vary based on the availability of starting materials and desired yield.

Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: It may serve as a precursor for agrochemicals due to its potential herbicidal or fungicidal properties.
  • Material Science: The compound could be explored for use in creating novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide behaves in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Binding Affinity: Understanding its affinity for specific receptors may elucidate its therapeutic potential.
  • Metabolic Pathway Analysis: Studies on how the compound is metabolized within organisms can inform on its efficacy and safety profile.

Several compounds share structural similarities with Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide. Here are some notable examples:

Compound NameStructureUnique Features
Ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylateStructureLacks the oxide functionality; primarily studied for antimicrobial properties.
Thieno[3,2-b]pyridine derivativesStructureExhibits distinct biological activity; often used in drug design.
Thienothiophene compoundsStructureKnown for electronic applications; different functionalization patterns.

Uniqueness

Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide is unique due to its specific combination of an amino group and an oxide functionality within a thienopyran framework. This combination potentially enhances its biological activity compared to related compounds lacking these features.

Chiral oxazaborolidines have emerged as pivotal catalysts for achieving high enantiomeric excess (ee) in the synthesis of heterocyclic compounds. These boron-containing catalysts, first developed by Corey and refined by Quallich, operate via a well-established mechanism: the oxazaborolidine forms a complex with borane, which subsequently reduces ketones or imines with exceptional stereoselectivity. In the context of Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide, this approach enables precise control over the configuration of the amino and ester substituents.

The catalytic cycle begins with the reaction of a chiral amino alcohol (e.g., (1S,2R)-2-amino-1,2-diphenylethanol) with borane to form the oxazaborolidine-borane complex. This complex selectively reduces prochiral ketone intermediates in the thiopyran synthesis pathway. For example, a ketone precursor at the 5-position of the thieno-thiopyran ring undergoes reduction to yield the desired (R)- or (S)-alcohol, which is later functionalized to the amine group. The steric bulk of the oxazaborolidine’s phenyl substituents shields one face of the catalyst, dictating the trajectory of borane delivery and thus the stereochemical outcome.

Comparative studies of homogeneous and silica-supported oxazaborolidines reveal trade-offs between enantioselectivity and practicality. Homogeneous catalysts derived from (1S,2R)-2-amino-1,2-diphenylethanol achieve up to 93% ee but require tedious separation steps. In contrast, silica-immobilized analogs, though easier to recover, exhibit reduced ee (80%) due to steric hindrance from the support matrix.

Table 1: Enantioselective Performance of Oxazaborolidine Catalysts

Catalyst TypeSubstituent on BoronTemperature (°C)Enantiomeric Excess (%)
HomogeneousH2893
Silica-supportedTriethoxy(phenylethyl)2880
Homogeneous (propyl)Propyl2865

Optimal reaction conditions involve tetrahydrofuran as the solvent and temperatures maintained at 28°C to prevent catalyst dimerization. The choice of borane source (e.g., BH₃·THF) further influences reaction kinetics, with slower additions improving ee by minimizing racemic background reactions.

One-Pot Domino Cyclization and Thio-Michael Addition Strategies

Domino methodologies streamline the synthesis of polycyclic systems by combining multiple transformations in a single reactor. For Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide, a one-pot sequence integrating cyclization and thio-Michael addition has proven effective.

The process initiates with the base-mediated cyclization of a mercapto-carboxylic acid derivative. For instance, 3-ethoxycarbonylamino-thiophene-2-carboxylic acid undergoes intramolecular cyclization in the presence of phosphorus tribromide and 1,4-dioxane at 100°C, forming the thieno[3,2-d]oxazine-2,4-dione intermediate. Subsequent treatment with sodium hydride and methyl iodide in dimethylacetamide (DMA) installs the methyl group at the 6-position, while diethyl malonate facilitates ring expansion via thio-Michael addition.

Critical to this approach is the sequential activation of electrophilic sites. The thio-Michael acceptor (e.g., an α,β-unsaturated ester) reacts with the sulfur nucleophile generated during cyclization, forming the thiopyran ring’s dihydro framework. Anhydrous conditions and inert atmospheres (nitrogen or argon) are essential to prevent hydrolysis of sensitive intermediates.

Key Advantages:

  • Eliminates isolation of reactive intermediates
  • Achieves ring formation and functionalization in <24 hours
  • Yields up to 73% after recrystallization from toluene/heptane

Microbial Reduction Approaches for Stereochemical Control

While enzymatic methods for synthesizing thieno-thiopyran derivatives remain underexplored, microbial reductases offer theoretical advantages in stereocontrol. Preliminary studies on analogous heterocycles suggest that ketoreductases from Lactobacillus or Rhodococcus strains could reduce prochiral ketones in the thiopyran pathway with >90% ee. However, challenges persist in substrate compatibility due to the compound’s sulfur-rich structure, which may inhibit microbial activity.

Future directions could involve engineered enzymes with expanded substrate tolerance or whole-cell systems expressing sulfur-resistant reductases. Such approaches would complement chemical methods by providing renewable catalysts and milder reaction conditions.

Horner-Wadsworth-Emmons Olefination in Thiopyran Ring Formation

The Horner-Wadsworth-Emmons (HWE) reaction, renowned for constructing α,β-unsaturated esters, plays a critical role in forming the thiopyran ring’s olefinic bond. A phosphonate-bearing thiophene precursor reacts with a ketone or aldehyde under basic conditions, yielding the trans-alkene essential for subsequent cyclization.

In a representative procedure, ethyl 2-diethylphosphono-thiophene-3-carboxylate is treated with sodium hydride in tetrahydrofuran, followed by addition of a thiopyran-derived aldehyde. The resulting enolate intermediate undergoes elimination to form the α,β-unsaturated ester, which spontaneously cyclizes via nucleophilic attack by a sulfur atom. Anhydrous conditions and low temperatures (−78°C) prevent side reactions, while sulfur dioxide quenching stabilizes the product.

Optimized Conditions:

  • Solvent: Anhydrous tetrahydrofuran
  • Base: Sodium hydride (2.2 equiv)
  • Temperature: −78°C to 25°C gradient
  • Yield: 68–75% after chromatographic purification

This method’s versatility allows modulation of ring substituents by varying the phosphonate and aldehyde components, making it indispensable for structure-activity relationship studies.

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

259.03368562 g/mol

Monoisotopic Mass

259.03368562 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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